molecular formula C19H18N2OS2 B2869559 Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797204-90-0

Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2869559
CAS RN: 1797204-90-0
M. Wt: 354.49
InChI Key: CTAYCYMFVNHGSC-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and organic compounds . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various pathways depending on the specific derivative and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific derivative. These properties can be analyzed using various techniques such as NMR, IR spectroscopy, and mass spectrometry .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Benzo[d]thiazol-2-yl compounds have been investigated for their antimicrobial and antitubercular properties. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides demonstrated potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing low cytotoxicity and significant therapeutic index, highlighting their potential as antitubercular agents (Pancholia et al., 2016).

Pharmacological Properties

The benzothiazole moiety, when incorporated with various functional groups, displays a broad spectrum of biological activities. A series of compounds containing this scaffold were designed, synthesized, and characterized for their pharmacological properties. These compounds exhibited a range of activities including antitumor, anti-inflammatory, analgesic, antimicrobial, antileishmanial, anticonvulsant, and anti-HIV properties. This research underscores the versatility of benzothiazole derivatives as promising pharmacological agents (Venugopala, 2017).

Chemical and Spectroscopic Analysis

Further chemical and spectroscopic analysis of benzothiazole derivatives has been conducted to understand their molecular properties and potential applications. For instance, the study of molecular aggregation in benzothiazole compounds in different solvents revealed insights into their fluorescence and aggregation behavior, which could have implications for their use in chemical sensing or molecular electronics (Matwijczuk et al., 2016).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities . For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific derivative. Some benzothiazole derivatives have been found to exhibit cytotoxicity .

properties

IUPAC Name

1,3-benzothiazol-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-19(18-20-15-8-4-5-9-17(15)24-18)21-11-10-16(23-13-12-21)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAYCYMFVNHGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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